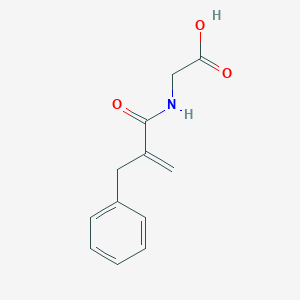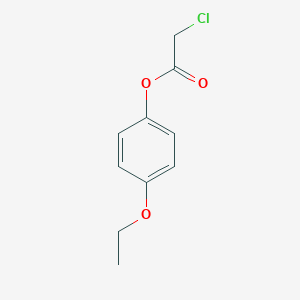
4-Ethoxyphenyl chloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxyphenyl chloroacetate is an organic compound with the molecular formula C10H11ClO3. It is a derivative of chloroacetic acid and 4-ethoxyphenol. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Mechanism of Action
Target of Action
The primary target of 4-Ethoxyphenyl chloroacetate is the SLC15A4 . SLC15A4 is a protein that plays a crucial role in the nucleic acid-sensing TLR7/8 pathway, which activates IRF5 .
Mode of Action
This compound interacts with its target, SLC15A4, by binding to a lysosomal outward-open conformation . This binding event leads to a conformational switch that disrupts the SLC15A4-TASL adapter module . As a result, the effector protein TASL undergoes proteostatic regulation, leading to its degradation . This interrupts the TLR7/8-IRF5 signaling pathway and prevents downstream proinflammatory responses .
Biochemical Pathways
The compound’s action primarily affects the TLR7/8-IRF5 signaling pathway . By disrupting the SLC15A4-TASL adapter module, it prevents the activation of IRF5, thereby inhibiting the pathway and its downstream proinflammatory responses .
Pharmacokinetics
It’s worth noting that similar compounds undergo extensive metabolism, involving oxidation, deethylation, and conjugation reactions at multiple sites .
Result of Action
The primary result of this compound’s action is the prevention of proinflammatory responses . By disrupting the SLC15A4-TASL adapter module and inhibiting the TLR7/8-IRF5 signaling pathway, it can potentially mitigate conditions associated with inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethoxyphenyl chloroacetate can be synthesized through the esterification of 4-ethoxyphenol with chloroacetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxyphenyl chloroacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group in this compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to yield 4-ethoxyphenol and chloroacetic acid.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reaction is typically carried out in an organic solvent such as ethanol or methanol.
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as 4-ethoxyphenyl amine, 4-ethoxyphenyl thiol, or 4-ethoxyphenyl ether can be formed.
Hydrolysis: The major products are 4-ethoxyphenol and chloroacetic acid.
Oxidation: Products include 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Scientific Research Applications
4-Ethoxyphenyl chloroacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: The compound is explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl chloroacetate: Similar structure but with a methoxy group instead of an ethoxy group.
4-Ethoxyphenyl acetate: Similar structure but without the chloro group.
4-Chlorophenyl chloroacetate: Similar structure but with a chloro group on the phenyl ring instead of an ethoxy group.
Uniqueness
4-Ethoxyphenyl chloroacetate is unique due to the presence of both an ethoxy group and a chloroacetate moiety. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
(4-ethoxyphenyl) 2-chloroacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-2-13-8-3-5-9(6-4-8)14-10(12)7-11/h3-6H,2,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPPIUMBDOFCBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427888 |
Source


|
| Record name | 4-ethoxyphenyl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119929-85-0 |
Source


|
| Record name | 4-ethoxyphenyl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

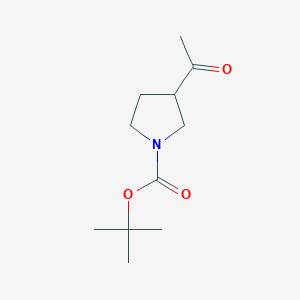


![6-Acetylbicyclo[4.2.0]oct-4-en-3-one](/img/structure/B51289.png)


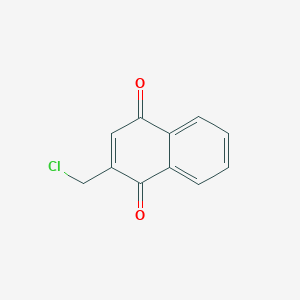
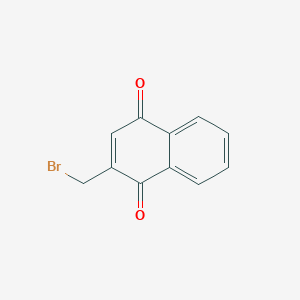


![Pyrrolo[1,2-a]pyrazine-4-carbaldehyde](/img/structure/B51321.png)
